N-(5-Aminopyridin-2-yl)guanidine
Description
“N-(5-Aminopyridin-2-yl)guanidine” is a chemical compound with the molecular formula C6H9N5 . It is also known as Guanidine, N-(5-amino-2-pyridinyl)- .
Synthesis Analysis
The synthesis of N-(5-Aminopyridin-2-yl)guanidine and similar compounds has been reported in several studies. For instance, a one-pot synthesis of diverse N, N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . Another study reported the synthesis of the unsymmetrical (2-aminopyrrolidin-1-yl)carboxamidine alkaloidal core found in cernumidine and its analogs .Molecular Structure Analysis
The molecular structure of “N-(5-Aminopyridin-2-yl)guanidine” consists of a guanidine group attached to a pyridine ring at the 2-position . The molecular weight of this compound is 151.17 .Physical And Chemical Properties Analysis
“N-(5-Aminopyridin-2-yl)guanidine” is expected to have properties similar to other guanidines. For example, it is likely to have a high boiling point and a relatively high density .Future Directions
Research into guanidines and their derivatives, including “N-(5-Aminopyridin-2-yl)guanidine”, is ongoing. For instance, a recent study reported the synthesis of pharmaceutically prospective pyrrole–aminopyrimidine ensembles by the cyclocondensation of easily available acylethynylpyrroles with guanidine nitrate . Another study synthesized novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrosis activity .
properties
IUPAC Name |
2-(5-aminopyridin-2-yl)guanidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c7-4-1-2-5(10-3-4)11-6(8)9/h1-3H,7H2,(H4,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AROTZCWEJCVVPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)N=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652180 | |
Record name | N''-(5-Aminopyridin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
556815-39-5 | |
Record name | N''-(5-Aminopyridin-2-yl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60652180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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